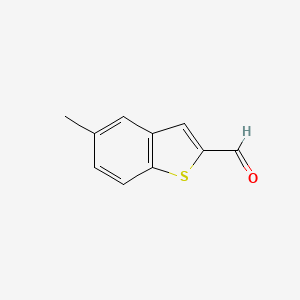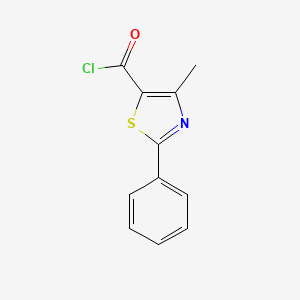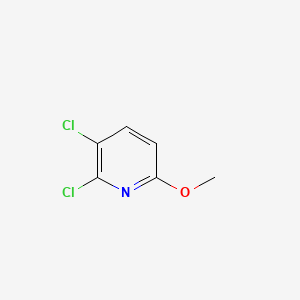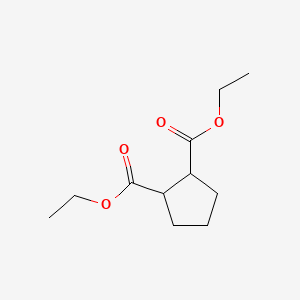
5-Methyl-1-benzothiophene-2-carbaldehyde
Overview
Description
5-Methyl-1-benzothiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H8OS . It has a molecular weight of 177.25 .
Synthesis Analysis
The synthesis of 5-Methyl-1-benzothiophene-2-carbaldehyde can be achieved through various methods. One such method involves reacting 2-thianaphthenyllithium with methyl p-toluenesulfonate . Other synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of 5-Methyl-1-benzothiophene-2-carbaldehyde consists of a benzothiophene ring with a methyl group at the 5th position and a carbaldehyde group at the 2nd position .Scientific Research Applications
Organic Thin Film Transistors
5-Methyl-1-benzothiophene-2-carbaldehyde derivatives have been utilized in the development of new soluble semiconducting molecules for organic thin film transistors (OTFTs). These derivatives, such as benzothieno[3,2-b]benzothiophene-based molecules, exhibit liquid crystalline properties and enhanced semiconducting performance after annealing, demonstrating potential for electronic applications (Jung et al., 2010).
Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis of various heterocyclic compounds. For example, its derivatives have been used in the preparation of thiophene-3-carbaldehyde, which is a precursor in multiple synthesis pathways for biologically active molecules (Bar, 2021).
Oxidation Studies
Research has also explored the oxidation of similar compounds, providing insights into the stability and reactivity of benzothiophene derivatives. This knowledge can be crucial for developing new chemical reactions and materials (Aleksandrov et al., 2011).
Antitumor Agent Design
Derivatives of 5-Methyl-1-benzothiophene-2-carbaldehyde have been used in the design of antitumor agents. These derivatives have shown potential in creating compounds that may be superior to existing drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
Development of Novel Heterocyclic Compounds
It has been used in the synthesis of novel heterocyclic compounds, such as pyridine and dihydropyridine derivatives, which have potential applications in pharmaceuticals and materials science (Abdel-fattah & Attaby, 2012).
Heterocyclization Reactions
The compound has been central to developing new heterocyclization reactions, which are essential in the synthesis of complex organic compounds with potential applications in various fields, including medicine and material science (Gabriele et al., 2011).
Supramolecular Assembly
Research has been conducted on derivatives of 5-Methyl-1-benzothiophene-2-carbaldehyde for understanding supramolecular assembly, which is fundamental in the development of molecular electronics and nanotechnology (Cuartas et al., 2017).
Non-Linear Optic Applications
Derivatives of the compound have been synthesized for potential non-linear optic applications, demonstrating the versatility of benzothiophene derivatives in advanced materials science (Hrobárik et al., 2004).
Pummerer-Type Cyclization Reaction
It has been involved in Pummerer-type cyclization reactions, providing a pathway for the synthesis of nitrogen heterocycles, important in drug discovery and development (Horiguchi et al., 2004).
Synthesis of Imidazole Derivatives
Its derivatives have been used in the synthesis of imidazole derivatives, highlighting its role in creating biologically important molecules (Orhan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHFZJLPKQUYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383396 | |
| Record name | 5-methyl-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-benzothiophene-2-carbaldehyde | |
CAS RN |
27035-41-2 | |
| Record name | 5-methyl-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine](/img/structure/B1586928.png)








![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-2-[(4S,5'R,7S,8R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]-6-methyl-2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

